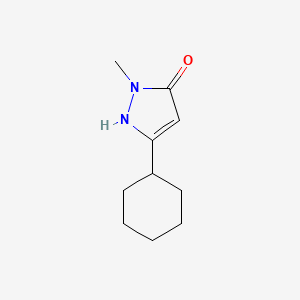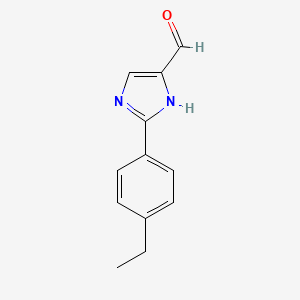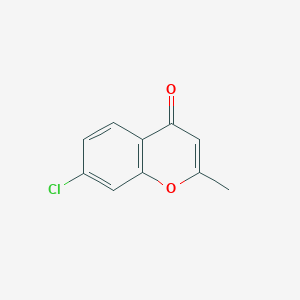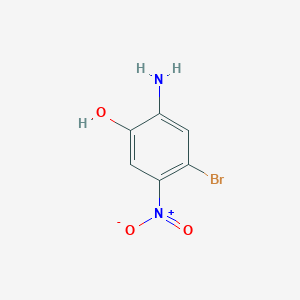
3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in pharmaceuticals. This compound features a cyclohexyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol typically involves the reaction of cyclohexyl hydrazine with 3-methyl-2-pyrazolin-5-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles; reactions can be conducted under mild to moderate conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1H-pyrazol-5-ol: Similar structure but lacks the cyclohexyl group.
1-Methyl-5-hydroxy-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
The presence of the cyclohexyl group in 3-Cyclohexyl-1-methyl-1H-pyrazol-5-ol distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-cyclohexyl-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H16N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3 |
Clave InChI |
GSKFRZIGBJRQAI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)







